molecular formula C13H13N3O B2457849 2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 929974-41-4

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B2457849
M. Wt: 227.267
InChI Key: ORLWWXAAGUIXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and the types of reactions it undergoes.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Antibacterial Agents

    • Results : Compounds 3 and 11 displayed promising antibacterial activity .
  • Pharmacological Promiscuity

    • Results : Lead compounds 3, 6, and 11 exhibit acceptable pharmacokinetic properties .
  • Isosteres of Amide, Ester, and Carboxylic Acid

    • Results : Triazole-based compounds have diverse applications in drug design and materials science .
  • Hydrolysis of Imine Intermediates

    • Results : Formation of the desired compound .
  • Binding to Bacterial Targets

    • Results : Potential binding interactions with antibacterial targets .
  • Chemical Functionalization and In Vivo Studies

    • Results : Promising leads for drug development .

These insights provide a comprehensive overview of the applications and potential of 2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in scientific research. Researchers can build upon these findings for future investigations. If you need further details or have additional questions, feel free to ask! 😊🔬📚 .

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound, as well as appropriate safety precautions.


Future Directions

This involves identifying potential areas for further research or applications of the compound.


Each of these steps requires specialized knowledge and equipment, and they are typically carried out by teams of chemists and other scientists in a laboratory setting. If you have a specific compound that you’re interested in, I would recommend consulting the scientific literature or a database like PubChem or ChemSpider for more information. If the compound is novel or not well-studied, you may need to conduct original research to fully characterize it. Please consult with a qualified professional or researcher in this field.


properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-9(2)16(13(15)12(8)7-14)10-3-5-11(17)6-4-10/h3-6,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWWXAAGUIXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.